3-Chloro-6-methoxy-2-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKEWJRHVUDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23550-92-7 | |
| Record name | 3-chloro-6-methoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 Chloro 6 Methoxy 2 Methylbenzoic Acid and Analogues
Strategies for ortho-Alkylated Benzoic Acid Construction
The introduction of an alkyl group, such as a methyl group, ortho to a carboxyl function on a benzene (B151609) ring is a significant synthetic challenge due to steric hindrance and the directing effects of the carboxyl group. Several advanced strategies have been developed to overcome these hurdles.
A powerful method for synthesizing ortho-alkylated benzoic acids involves the halogen-lithium exchange of an appropriately substituted aryl halide, followed by carboxylation. This approach allows for the direct introduction of the carboxylic acid group at a position defined by the initial halogen placement. The process typically begins with an aryl bromide or iodide that already contains the desired alkyl, chloro, and methoxy (B1213986) substituents.
The aryl halide is treated with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), at low temperatures to prevent side reactions. This step generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the target benzoic acid. The regioselectivity of this method is exceptionally high, as the carboxyl group is introduced precisely at the position formerly occupied by the halogen atom.
Table 1: Key Steps in Lithiation-Carboxylation of an Aryl Halide
| Step | Reagent(s) | Purpose | Intermediate/Product |
|---|---|---|---|
| 1. Halogen-Lithium Exchange | Aryl Bromide, sec-Butyllithium | Formation of aryllithium species | Aryllithium intermediate |
| 2. Carboxylation | Carbon Dioxide (CO₂) | Introduction of carboxylate group | Lithium carboxylate salt |
This methodology is particularly useful for preparing benzoic acid derivatives where the desired substitution pattern is accessible on a precursor aryl halide. google.com
Aniline (B41778) derivatives serve as versatile starting materials for the synthesis of complex benzoic acids through multi-step reaction sequences. These routes often leverage the directing effects of the amino group and its facile conversion into other functionalities via diazotization reactions.
A typical sequence might begin with an aniline precursor bearing the required alkyl, chloro, and methoxy groups. The amino group can be converted into a nitrile via the Sandmeyer reaction. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then reacted with a copper(I) cyanide salt. The resulting benzonitrile (B105546) can subsequently be hydrolyzed under acidic or basic conditions to afford the desired benzoic acid.
Table 2: Exemplary Multi-Step Synthesis from an Aniline Derivative
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | Substituted Aniline | NaNO₂, HCl | Diazonium Salt |
| 2. Sandmeyer Reaction | Diazonium Salt | CuCN | Benzonitrile Derivative |
This pathway provides an alternative to direct carboxylation methods and is valuable when the aniline precursor is more readily accessible than the corresponding aryl halide. rsc.orgresearchgate.net
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, such as an alkyl halide, to introduce the desired substituent. wikipedia.org
In the context of benzoic acid synthesis, the carboxylate group itself can act as a directing group. organic-chemistry.orgbohrium.com For instance, a substituted benzoic acid can be treated with a strong base like sec-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to form a dianion. organic-chemistry.orgbohrium.com This intermediate can then react with an alkylating agent (e.g., methyl iodide) to install the alkyl group at the ortho-position. Methoxy groups are also effective DMGs, further enhancing the utility of this strategy for molecules like 3-Chloro-6-methoxy-2-methylbenzoic acid. organic-chemistry.orgbohrium.com
Table 3: Comparison of Directing Metalation Groups (DMGs) in DoM
| Directing Group | Strength | Comments |
|---|---|---|
| -CONR₂ (Amide) | Strong | One of the most powerful and widely used DMGs. |
| -COOH/-COO⁻ (Carboxylate) | Moderate to Strong | Allows for direct functionalization of benzoic acids without protecting groups. organic-chemistry.orgsemanticscholar.org |
| -OCH₃ (Methoxy) | Moderate | Directs lithiation to the adjacent C-H bond. |
This approach offers a high degree of control and is often used to synthesize highly substituted aromatic compounds that are difficult to access through classical electrophilic substitution reactions. nih.govnih.gov
Targeted Synthesis of Chlorinated and Methoxylated Benzoic Acid Scaffolds
The specific placement of chloro and methoxy groups on the benzoic acid framework is crucial for the compound's identity and properties. Several synthetic routes are employed to build this specific substitution pattern.
Nucleophilic aromatic substitution (SNAr) provides a powerful means of introducing substituents like methoxy groups onto an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group (such as a halogen). masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For the synthesis of a methoxylated benzoic acid, a precursor molecule containing a halogen (e.g., fluorine or chlorine) at the desired position can be reacted with a methoxide (B1231860) source, such as sodium methoxide. The reaction is often facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. philadelphia.edu.jo In some cases, the carboxyl group itself can influence the reaction. Research has shown that unprotected ortho-fluoro or ortho-methoxy benzoic acids can undergo substitution with organolithium or Grignard reagents, demonstrating the feasibility of SNAr pathways on these scaffolds. researchgate.net
Table 4: Factors Influencing SNAr Reaction Rates
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Leaving Group | F > Cl > Br > I | The rate-determining step is typically the nucleophilic attack, not C-X bond cleavage. More electronegative halogens activate the ring more effectively. masterorganicchemistry.com |
| Electron-Withdrawing Groups | Rate increases | Stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com |
This method is a cornerstone for constructing highly functionalized aromatic systems with specific substitution patterns. acs.org
Carbonylation reactions offer a direct route to the carboxylic acid moiety from an aryl halide precursor. A particularly relevant approach for synthesizing compounds like this compound starts from a correspondingly substituted halogenated toluene (B28343).
One common industrial method for producing halogenated benzoic acids involves the liquid-phase oxidation of halogenated toluenes. google.com This process often uses oxygen or air as the oxidant, acetic acid as the solvent, and a catalyst system typically comprising cobalt and/or manganese salts, often with a bromide promoter. google.com The reaction is generally carried out at elevated temperatures and pressures.
More modern and versatile methods include palladium-catalyzed carbonylation reactions. In these processes, a halogenated toluene derivative is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. If the nucleophile is water (or a hydroxide (B78521) source), the product is the corresponding benzoic acid. These reactions can proceed under milder conditions than traditional oxidation methods and tolerate a wider range of functional groups.
Table 5: Catalytic Systems for Oxidation of Halogenated Toluenes
| Catalyst System | Oxidant | Solvent | Typical Conditions |
|---|---|---|---|
| Cobalt Acetate / Sodium Bromide | O₂ | Acetic Acid | 80-220 °C, 1-50 bar google.com |
| Manganese Naphthenate | O₂ | Acetic Acid | High Temperature & Pressure wikipedia.org |
These carbonylation and oxidation strategies are highly effective for converting readily available toluene derivatives into valuable benzoic acids. rsc.org
Biocatalytic Approaches Utilizing Nitrilases for Benzonitrile Hydrolysis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of carboxylic acids from nitriles. nih.gov Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia, often proceeding under mild conditions and with high selectivity, which can be challenging to achieve through conventional chemical hydrolysis. wikipedia.orgnih.gov This enzymatic approach is particularly valuable for the synthesis of substituted benzoic acids from their corresponding benzonitrile precursors.
Nitrilases are found in a wide array of organisms, including bacteria, fungi, and plants, and are broadly classified based on their substrate specificity into aliphatic, aromatic, and arylacetonitrilases. nih.gov For the synthesis of benzoic acid analogues, aromatic nitrilases are of primary importance. The catalytic mechanism of these enzymes involves a characteristic catalytic triad (B1167595) of glutamate, lysine (B10760008), and cysteine residues within the active site. nih.gov The cysteine residue initiates a nucleophilic attack on the electrophilic carbon of the nitrile group, leading to the formation of a thioimidate intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the enzyme. wikipedia.org
The application of nitrilases offers significant advantages, including:
High Selectivity: Nitrilases can exhibit remarkable chemo-, regio-, and enantioselectivity, allowing for the hydrolysis of one nitrile group in a dinitrile molecule or the resolution of racemic mixtures. researchgate.netresearchgate.net
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at ambient temperature and neutral pH, which helps to prevent the degradation of sensitive functional groups that might occur under the harsh acidic or basic conditions of chemical hydrolysis. nih.gov
Environmental Sustainability: As "green catalysts," nitrilases reduce the need for harsh reagents and organic solvents, minimizing waste generation. bohrium.com
Research has demonstrated the successful application of nitrilases for the production of various substituted carboxylic acids. For instance, the large-scale biocatalytic production of (R)-mandelic acid and (R)-3-chloromandelic acid highlights the industrial potential of these enzymes. sci-hub.se The substrate scope of nitrilases from different microbial sources, such as Rhodococcus, Pseudomonas, and Nocardia, has been extensively studied, revealing varied activities towards a range of substituted benzonitriles. nih.govcsir.co.za This diversity allows for the selection of an appropriate biocatalyst for the synthesis of specific target molecules like this compound from its nitrile precursor.
Table 1: Examples of Microbial Nitrilase Sources and Substrate Specificity
| Microorganism Source | Nitrilase Type | Preferred Substrates | Reference |
|---|---|---|---|
| Rhodococcus rhodochrous J1 | Aromatic/Aliphatic | 3-Cyanopyridine, various aromatic and aliphatic nitriles | nih.gov |
| Pseudomonas fluorescens EBC191 | Arylacetonitrilase | Mandelonitrile, unsaturated aliphatic nitriles | researchgate.net |
| Nocardia sp. NCIB 11216 | Aromatic | Benzonitrile and substituted aromatic nitriles | nih.gov |
| Alcaligenes faecalis ATCC 8750 | Aromatic (enantioselective) | (R,S)-Mandelonitrile | researchgate.net |
Regioselective Functionalization and Derivatization
Once synthesized, the this compound scaffold can be further modified through regioselective reactions targeting either the carboxylic acid group or the aromatic ring. These derivatizations are crucial for creating analogues with diverse properties and for incorporating the molecule into larger, more complex structures.
The carboxylic acid moiety is a prime site for functionalization through esterification and amidation.
Esterification: The formation of benzoate (B1203000) esters is commonly achieved via an acid-catalyzed reaction, such as the Fischer esterification, where the benzoic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. cutm.ac.in The reaction is reversible, and to drive it towards the product, water is typically removed as it forms. byjus.com
Amidation: The synthesis of amides from carboxylic acids requires activation of the carboxyl group. A classic method involves converting the benzoic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form the amide bond. wikipedia.org
More recent and milder methods have been developed to avoid the use of harsh reagents. One such technique involves the in-situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and an N-chlorinated imide (like N-chlorophthalimide). nih.govresearchgate.net These phosphonium salts act as activating agents for the carboxylic acid, facilitating its reaction with an amine at room temperature to produce amides in good to excellent yields. nih.govacs.org Another advanced protocol uses titanium tetrachloride (TiCl4) to promote the direct amidation of carboxylic acids with amines, also at room temperature. acs.org This method proceeds through the formation of a titanium amido complex and an activated titanium carboxylate intermediate. acs.org
Table 2: Comparison of Selected Amidation Methods for Benzoic Acid Analogues
| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl2 or (COCl)2 | Anhydrous solvent, often requires heating | High reactivity of acyl chloride | wikipedia.org |
| In-situ Phosphonium Salts | PPh3 + N-chlorophthalimide | Room temperature, various solvents | Mild conditions, good functional group tolerance | nih.govresearchgate.net |
| Titanium-Mediated Amidation | TiCl4 | Room temperature, DCM as solvent | Rapid reaction, good yields for aromatic acids | acs.org |
The carboxylic acid group of this compound can be selectively reduced to either an aldehyde or a primary alcohol (hydroxymethyl group). The choice of reducing agent is critical to control the extent of the reduction.
Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH4) readily reduce carboxylic acids to their corresponding primary alcohols. cutm.ac.inwikipedia.org The reaction typically involves an initial deprotonation followed by hydride attack and proceeds in an ethereal solvent like THF.
Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging. It requires less reactive hydride reagents that can be used under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. wikipedia.org Electrochemical methods have also been explored for the reduction of benzoic acid to benzyl (B1604629) alcohol. researchgate.net
Introducing additional substituents onto the aromatic ring of this compound can be achieved through halogenation and alkylation reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents (chloro, methoxy, methyl, and carboxyl groups).
Halogenation: Traditional electrophilic aromatic substitution reactions (e.g., bromination with Br2 and a Lewis acid) on a benzoic acid derivative are generally directed to the meta-position relative to the deactivating carboxyl group. wikipedia.org However, modern transition-metal-catalyzed C-H activation offers more precise control. Palladium-catalyzed ortho-C–H halogenation of benzoic acids has been developed, utilizing specific ligands to direct the halogenation (chlorination, bromination, or iodination) to the position adjacent to the carboxylic acid. acs.org This method is highly valuable for late-stage functionalization and is tolerant of various functional groups. acs.org
Alkylation: Similar to halogenation, regioselective alkylation can be challenging. Friedel-Crafts alkylation can be complicated by rearrangements and the deactivating nature of the carboxyl group. msu.edu To overcome these limitations, directed C-H activation strategies have been employed. A Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported, enabling the introduction of alkyl groups adjacent to the carboxyl moiety. nih.gov Alternative methods include the alkylation of substituted benzoic acids using organic superbases and alkyl iodides, which has been studied in continuous flow microreactors. acs.orgacs.org
Substituted benzoic acids like this compound serve as valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. The pre-installed functional groups and defined substitution pattern on the aromatic ring allow for its strategic incorporation into a larger molecular framework, avoiding the need for late-stage, and often low-yielding, ring functionalization steps.
The derivatization techniques described previously are instrumental in this context. For example:
The formation of an amide or ester bond can link the benzoic acid moiety to another part of a target molecule. researchgate.net
C-H halogenation provides a chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools for constructing complex carbon skeletons. acs.org
The ability to introduce functionalized benzoic acids is crucial in the synthesis of C-aryl glycoside antibiotics, where an aromatic ring is directly attached to a sugar moiety. acs.org
The strategic use of such highly functionalized benzoic acids is a key theme in modern organic synthesis, enabling more efficient and convergent routes to complex molecular targets. The development of methods for their synthesis and diversification, as seen with this compound, is therefore of considerable importance. researchgate.netnih.gov
Iv. Advanced Spectroscopic and Computational Analysis of 3 Chloro 6 Methoxy 2 Methylbenzoic Acid
Spectroscopic Characterization Methodologies
Spectroscopy serves as the cornerstone for identifying and structurally characterizing 3-Chloro-6-methoxy-2-methylbenzoic acid. Each method offers unique insights into different aspects of the molecule's composition and architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methoxy (B1213986) protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing chloro and carboxylic acid groups. The two aromatic protons would likely appear as doublets due to coupling with each other.
¹³C-NMR Spectroscopy: This method maps the carbon skeleton of the molecule. The spectrum for this compound would display nine unique carbon signals corresponding to the seven carbons of the substituted benzene (B151609) ring, the methyl carbon, and the methoxy carbon. The chemical shifts provide evidence for the electronic environment of each carbon atom.
| ¹H-NMR Predicted Data | ¹³C-NMR Predicted Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 11.0 - 13.0 | Singlet (broad) | C=O | ~170 |
| Ar-H | 7.0 - 7.5 | Doublet | Ar-C-Cl | ~135 |
| Ar-H | 6.8 - 7.2 | Doublet | Ar-C-OCH₃ | ~155 |
| -OCH₃ | 3.8 - 4.0 | Singlet | Ar-C-COOH | ~125 |
| -CH₃ | 2.2 - 2.5 | Singlet | Ar-C-CH₃ | ~130 |
| Ar-C-H | 115 - 125 | |||
| -OCH₃ | ~56 | |||
| -CH₃ | ~15-20 |
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). These techniques are complementary and provide a detailed fingerprint of the molecule. Key vibrational modes for this compound include the stretching of the O-H and C=O bonds in the carboxylic acid group, C-O stretching of the ether and acid, C-Cl stretching, and various vibrations of the aromatic ring. In the solid state, the O-H stretching band is typically very broad due to hydrogen bonding, which often leads to the formation of dimers. ucl.ac.ukacs.org
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | -CH₃, -OCH₃ | 2850 - 3000 | Medium |
| C=O stretch | Carboxylic Acid | 1680 - 1720 | Strong |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O stretch | Acid / Ether | 1210 - 1320 | Strong |
| C-Cl stretch | Aryl Halide | 1000 - 1100 | Medium |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound (C₉H₉ClO₃), the high-resolution mass spectrum would confirm its exact molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks (M⁺ and M⁺²+2) separated by two mass units. Analysis of the fragmentation pattern provides structural information, with common losses including methyl, methoxy, and carboxyl groups.
| m/z Value | Assignment | Notes |
|---|---|---|
| 200/202 | [M]⁺ | Molecular ion peak, showing 3:1 isotopic pattern for Cl. |
| 185/187 | [M - CH₃]⁺ | Loss of the methyl group. |
| 169/171 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 155/157 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 164 | [M - HCl]⁺ | Loss of hydrogen chloride. |
Absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the substituted benzene ring. The positions and intensities of these bands are influenced by the substituents. The electron-donating methoxy group and the electron-withdrawing chloro and carboxyl groups collectively determine the molecule's absorption maxima (λmax). Fluorescence spectroscopy would involve exciting the molecule at its λmax and measuring the resulting emission spectrum, providing insights into its excited state properties and potential applications in materials science.
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides theoretical insights that complement and help interpret experimental data. These methods can predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.
Analyze Electronic Structure: Calculate the distribution of electrons within the molecule and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com
Simulate Spectra: DFT can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. mdpi.com
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
| Parameter | Significance |
|---|---|
| Optimized Bond Lengths (Å) | Provides the most stable geometric structure of the molecule. |
| Optimized Bond Angles (°) | Further defines the three-dimensional shape and steric environment. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap (eV) | Indicates chemical reactivity, stability, and electronic excitation energy. |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule. |
| Calculated Vibrational Frequencies (cm⁻¹) | Aids in the assignment of experimental IR and Raman spectra. |
HOMO-LUMO Energy Gap and Charge Transfer Analysis
The electronic properties of a molecule, particularly its reactivity and kinetic stability, are intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state.
For this compound, the HOMO-LUMO gap is influenced by the interplay of its various substituents on the benzoic acid core. The methoxy (-OCH₃) and methyl (-CH₃) groups are generally considered electron-donating, which tends to raise the energy of the HOMO. Conversely, the chloro (-Cl) group is an electron-withdrawing group due to its high electronegativity (inductive effect), which tends to lower the energy of the LUMO. The carboxylic acid group (-COOH) is also electron-withdrawing.
This combination of electron-donating and electron-withdrawing groups suggests that intramolecular charge transfer (ICT) is a significant characteristic of the molecule. orientjchem.org Upon electronic excitation, electron density is likely to shift from the electron-rich portions of the molecule (associated with the methoxy and methyl-substituted part of the ring) to the electron-deficient portions (the carboxylic acid and chloro-substituted regions). The calculated HOMO and LUMO energy gaps in related substituted benzoic acids confirm that charge transfer occurs within these molecules. researchgate.net DFT calculations on similar compounds, such as 3-methoxy-2,4,5-trifluorobenzoic acid, have shown that NBO analyses and the LUMO-HOMO energy gap indicate the presence of intramolecular charge transfer interactions. orientjchem.org The precise energy gap for this compound would require specific DFT calculations, but it is expected to be in a range that reflects a reactive molecule capable of electronic transitions.
| Parameter | Description | Typical Calculated Value Range for Substituted Benzoic Acids (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |
Note: The values in this table are illustrative and represent typical ranges found for various substituted benzoic acids in computational studies. Specific values for this compound require dedicated calculation.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MESP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MESP map is expected to show distinct regions of varying potential:
Negative Potential (Red/Yellow): The most electron-rich areas, and thus the primary sites for electrophilic attack, would be concentrated around the oxygen atoms. Specifically, the carbonyl oxygen of the carboxylic acid group and the oxygen atom of the methoxy group will exhibit strong negative potential. These regions are nucleophilic and act as hydrogen bond acceptors. researchgate.netsemanticscholar.org
Positive Potential (Blue): The most electron-deficient region, susceptible to nucleophilic attack, will be located on the acidic hydrogen of the carboxyl group. researchgate.net This highlights its role as a hydrogen bond donor.
Intermediate/Neutral Potential (Green): The aromatic ring and methyl group will generally show a more neutral potential, though influenced by the attached functional groups. The electronegative chlorine atom will create a region of slight negative potential around itself while inducing positive potential on the adjacent carbon atom.
This potential map is critical for predicting how the molecule will interact with biological targets like protein active sites, where electrostatic complementarity is a key driver of binding. researchgate.net
Mulliken Charge Distribution Analysis
Mulliken population analysis is a computational method used to assign partial atomic charges to each atom within a molecule. nih.gov These charges provide a quantitative insight into the effects of electronegativity and resonance, influencing properties like the molecular dipole moment and reactivity.
In this compound, the charge distribution would be calculated as follows:
Oxygen atoms of the carboxylic acid and methoxy groups will possess significant negative charges due to their high electronegativity.
The hydrogen atom of the carboxylic acid's hydroxyl group will have a strong positive charge, consistent with its acidic nature.
The carbon atom of the carbonyl group (C=O) will be positively charged, making it an electrophilic center.
The chlorine atom will carry a negative charge.
The carbon atoms of the benzene ring will have varied charges depending on the substituent they are bonded to, reflecting the combined inductive and resonance effects.
DFT calculations on related substituted benzoic acids have been used to compute these atomic charges, providing a detailed picture of the electronic structure. nih.gov
| Atom/Group | Expected Mulliken Charge | Reason |
|---|---|---|
| Carboxyl O (C=O) | Strongly Negative | High electronegativity, resonance |
| Carboxyl O (-OH) | Negative | High electronegativity |
| Carboxyl H | Strongly Positive | Acidic proton bonded to oxygen |
| Methoxy O | Negative | High electronegativity |
| Chlorine (Cl) | Negative | High electronegativity |
| Ring Carbons | Variable | Depends on attached substituent |
Note: This table presents the expected qualitative charge distribution. Precise numerical values are obtained from quantum chemical calculations.
Prediction of Molecular Conformations and Rotational Barriers
The three-dimensional structure and conformational flexibility of this compound are largely dictated by the steric interactions of its substituents, particularly the methyl group at the ortho position (C2) relative to the carboxylic acid. This substitution gives rise to the "ortho effect." wikipedia.org
Due to steric hindrance between the ortho-methyl group and the carboxylic acid group, the -COOH group is forced to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This rotation disrupts the π-conjugation between the carboxyl group and the aromatic system. youtube.com Computational studies on other ortho-substituted benzoic acids have quantified the energy barriers for this rotation. nih.govnsf.gov For this compound, two main rotational barriers are significant:
Rotation around the C(ring)–C(carboxyl) bond: The energy barrier for this rotation is expected to be substantial. The transition state would involve the large carboxyl group eclipsing the bulky ortho-methyl group, leading to high steric strain. This restricted rotation means the molecule likely exists in a stable, non-planar conformation. Studies on similar molecules show these barriers can be on the order of several kcal/mol. nih.gov
Rotation around the C(carboxyl)–O(H) bond: This rotation interconverts cis and trans conformers relative to the C=O bond. The cis conformer, where the acidic hydrogen can form a weak intramolecular hydrogen bond with the ortho substituent's heteroatom (if available), is often more stable. However, the presence of the bulky methyl group complicates this.
A thorough conformational search using computational methods would be required to identify the lowest energy conformer and the precise energy barriers for interconversion. nih.gov
In Silico Screening and Molecular Docking for Biological Target Interactions
In silico techniques like molecular docking are powerful tools for predicting how a small molecule, or ligand, might bind to a biological macromolecule, typically a protein or enzyme. nih.govstmjournals.com This method is crucial in drug discovery for identifying potential inhibitors or modulators of therapeutic targets. nih.gov Benzoic acid derivatives have been widely studied as inhibitors for various enzymes, including D-amino acid oxidase, tyrosinase, and protein phosphatases. acs.orgnih.govtandfonline.com
The structural features of this compound make it a candidate for interacting with enzyme active sites:
The carboxylic acid group is an excellent hydrogen bond donor and acceptor.
The aromatic ring can participate in hydrophobic and π-π stacking interactions.
The chloro substituent can form halogen bonds, a specific type of non-covalent interaction.
The methoxy and methyl groups contribute to hydrophobic (van der Waals) interactions.
A typical docking study would involve computationally placing the molecule into the active site of a target protein and scoring the different binding poses based on estimated binding affinity (e.g., in kcal/mol).
| Molecular Feature | Potential Interaction Type in a Protein Active Site | Example Amino Acid Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine, Lysine (B10760008), Histidine, Serine |
| Benzene Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Chloro Group (-Cl) | Halogen Bonding, Hydrophobic | Backbone Carbonyl Oxygen, Serine |
| Methoxy/Methyl Groups | Hydrophobic, Van der Waals | Leucine (B10760876), Isoleucine, Valine, Alanine |
Molecular docking simulations predict the most stable three-dimensional structure of the enzyme-inhibitor complex. The output of a docking calculation is a set of binding poses, ranked by a scoring function that estimates the binding free energy. The top-ranked pose represents the most likely binding mode.
For this compound, a predicted complex would detail the specific non-covalent interactions stabilizing the binding. For instance, the carboxylate could form a salt bridge with a positively charged lysine or arginine residue, while the benzene ring could fit into a hydrophobic pocket lined with residues like leucine and phenylalanine. The predicted binding affinity, often expressed as a docking score or an estimated inhibitory constant (Ki), provides a quantitative measure of the ligand's potential potency.
The binding of a ligand to a protein is not always a simple "lock-and-key" process. Often, the protein's active site is flexible and can undergo conformational changes to better accommodate the ligand, a phenomenon known as "induced fit." While standard docking protocols often treat the protein as rigid, more advanced techniques and subsequent molecular dynamics (MD) simulations can model this flexibility.
If this compound were to bind a target, an MD simulation initiated from the docked pose could reveal:
The stability of the predicted binding interactions over time.
Subtle or significant rearrangements of active site amino acid side chains to optimize contact with the ligand.
Larger-scale domain movements in the protein that may occur upon ligand binding, which could be critical for the protein's function and the mechanism of inhibition.
These simulations provide a dynamic view of the binding event, offering deeper insights into the structural basis of the molecule's potential biological activity.
V. Structure Activity Relationship Sar and Mechanistic Biological Studies of 3 Chloro 6 Methoxy 2 Methylbenzoic Acid Derivatives
Design Principles for Biologically Active Benzoic Acid Derivatives
The biological activity of benzoic acid derivatives can be significantly modulated by altering the substituents on the aromatic ring. Key structural features that influence their efficacy include halogenation patterns, the presence of methoxy (B1213986) and hydroxy groups, and the addition of alkyl and other substituents.
The introduction of halogens into the benzoic acid structure is a common strategy in medicinal chemistry to enhance biological activity. The nature, position, and number of halogen substituents can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a chlorine or bromine atom at the 3-position of the central benzene (B151609) ring in a series of benzoic acid derivatives was found to improve their pharmacokinetic properties as VLA-4 antagonists. nih.gov
In a study of benzoic acid derivatives targeting the proteostasis network, a mono-halogenated compound, 3-chloro-4-methoxybenzoic acid, demonstrated the most significant bioactivity in activating cathepsins B and L. mdpi.com This highlights the importance of the specific placement of a halogen atom for this particular biological effect. Generally, electron-withdrawing groups, such as halogens, can increase the acidity of the benzoic acid, which in turn can influence its interaction with biological targets. libretexts.org For example, the presence of a chloro group at the 4th position of certain benzoic acid derivatives led to a significant anticancer response, which was attributed to binding with VEGFR-2. preprints.org
The following table summarizes the influence of halogenation on the activity of some benzoic acid derivatives:
| Compound/Derivative Class | Halogen Substituent | Effect on Biological Activity | Reference |
| Benzoic acid derivatives as VLA-4 antagonists | Chlorine or Bromine at the 3-position | Improved pharmacokinetic properties | nih.gov |
| 3-chloro-4-methoxybenzoic acid | Chlorine at the 3-position | Strong activation of cathepsins B and L | mdpi.com |
| Benzoic acid derivatives with anticancer activity | Chloro group at the 4th position | Potent anticancer response via VEGFR-2 binding | preprints.org |
Methoxy (-OCH3) and hydroxy (-OH) groups are crucial components in the design of pharmacologically active benzoic acid derivatives. Their presence and position on the aromatic ring can significantly influence binding affinity and biological activity. For example, in the context of histone deacetylase (HDAC) inhibition, benzoic acid derivatives containing more free hydroxyl groups exhibit better inhibitory activity. nih.gov Specifically, 3,4-dihydroxybenzoic acid was a more potent HDAC inhibitor compared to its monohydroxy or monohydroxymonomethoxy counterparts. nih.gov
The strategic placement of these groups is also critical for other targets. A study on new hydroxy benzoic acid derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors highlighted the importance of (3-hydroxy,4-methoxy) and 3,4-dimethoxy substitutions for cytotoxic activity against various cancer cell lines. rdd.edu.iq The hydroxyl group can act as a hydrogen bond donor, while the methoxy group can serve as a hydrogen bond acceptor, both of which are critical interactions for ligand-receptor binding. The synergistic effect of both hydroxy and methoxy groups can enhance biological responses. bohrium.com
The table below illustrates the role of methoxy and hydroxy substituents in the activity of benzoic acid derivatives:
| Compound/Derivative Class | Substituent(s) | Role in Biological Activity | Reference |
| Benzoic acid derivatives as HDAC inhibitors | Multiple hydroxyl groups | Enhanced HDAC inhibition | nih.gov |
| Hydroxy benzoic acid derivatives as EGFR tyrosine kinase inhibitors | (3-hydroxy,4-methoxy) or 3,4-dimethoxy | Important for cytotoxic activity | rdd.edu.iq |
| General benzoic acid derivatives | Hydroxy and Methoxy groups | Can act as hydrogen bond donors/acceptors to enhance binding | bohrium.com |
The incorporation of alkyl and other functional groups onto the benzoic acid scaffold provides another avenue for modulating biological activity and target affinity. The size, length, and nature of these substituents can influence properties such as lipophilicity, steric interactions, and electronic effects.
For local anesthetic benzoic acid derivatives, increasing the length of an alkylamino group can increase the partition coefficient, which is often correlated with increased potency. youtube.com Branching of the alkyl chain, particularly around the ester group, can hinder metabolic hydrolysis, thereby increasing the duration of action. pharmacy180.com
In the context of influenza neuraminidase inhibitors, the introduction of various substituents has been explored. For instance, a series of benzoic acid derivatives were synthesized with different groups to interact with the enzyme's active site. nih.govacs.org The addition of an acetamido group at the 4-position and a guanidino group at the 3-position of benzoic acid resulted in a potent inhibitor. nih.gov However, the introduction of a fourth substituent, such as hydroxymethyl or amino, seemed to disrupt the binding of the other three substituents, leading to reduced activity.
The following table summarizes the impact of various substituents on the activity of benzoic acid derivatives:
| Compound/Derivative Class | Substituent(s) | Impact on Target Affinity/Activity | Reference |
| Local anesthetic benzoic acid derivatives | Increasing alkyl chain length | Increased potency | youtube.com |
| Local anesthetic benzoic acid derivatives | Branched alkyl groups near ester | Increased duration of action | pharmacy180.com |
| Benzoic acid derivatives as neuraminidase inhibitors | 4-acetylamino and 3-guanidino groups | Potent inhibition | nih.gov |
| Benzoic acid derivatives as neuraminidase inhibitors | Additional fourth substituent (e.g., hydroxymethyl, amino) | Reduced activity | acs.org |
Mechanistic Investigations of Cellular and Enzymatic Interactions
Understanding the molecular mechanisms by which 3-Chloro-6-methoxy-2-methylbenzoic acid and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to modulate key cellular pathways and inhibit specific enzymes involved in disease pathogenesis.
The proteostasis network is responsible for maintaining the integrity and function of the cellular proteome through processes of protein synthesis, folding, and degradation. mdpi.com Two major degradation pathways within this network are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com The UPP is the primary route for the degradation of short-lived and misfolded proteins, while the ALP is responsible for the clearance of long-lived proteins, protein aggregates, and damaged organelles.
A study on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to promote the activity of both the UPP and the ALP in human foreskin fibroblasts. mdpi.com This suggests that these compounds can enhance the cell's capacity to clear dysfunctional proteins, a process that is often impaired in aging and age-related diseases. The activation of these pathways by benzoic acid derivatives presents a promising strategy for developing agents that can combat diseases associated with proteotoxic stress. mdpi.com Benzoic acid itself has been shown to inhibit autophagy-dependent processes in yeast, indicating that the effects on this pathway can be complex and dependent on the specific derivative and biological system. researchgate.net
Derivatives of benzoic acid have been shown to inhibit a wide range of enzymes implicated in various diseases.
Cathepsins B and L: These lysosomal proteases are involved in protein turnover and are also implicated in pathological processes such as cancer. Benzoic acid derivatives have been found to activate cathepsins B and L, which are key components of the autophagy-lysosome pathway. mdpi.com
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov Benzoic acid derivatives, particularly those with multiple hydroxyl groups, have been identified as HDAC inhibitors. nih.gov For example, 3,4-dihydroxybenzoic acid was shown to inhibit HDAC activity, leading to cancer cell growth inhibition. nih.gov The presence of a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is often indispensable for HDAC inhibitory activity. acs.org
Neuraminidase: This is a key enzyme on the surface of the influenza virus, and its inhibition prevents the release of new virus particles from infected cells. A significant amount of research has focused on developing benzoic acid derivatives as neuraminidase inhibitors. nih.govacs.org Structure-based drug design has led to the synthesis of potent inhibitors, with the most active compounds having substituents that mimic the natural substrate, sialic acid. nih.gov
Trypanosomal Trans-Sialidase: This enzyme is crucial for the survival and infectivity of Trypanosoma cruzi, the parasite that causes Chagas disease. Benzoic acid derivatives have been designed as inhibitors of this enzyme. mdpi.combenthamdirect.comnih.govnih.govresearchgate.net For instance, ethyl 4-acetamido-3-nitrobenzoate (B8687768) showed moderate inhibition of the trans-sialidase enzyme and significant trypanocidal activity. mdpi.com
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, 5-LOX is a target for anti-inflammatory drugs. bohrium.com Benzoic acid and its derivatives have been investigated as 5-lipoxygenase inhibitors. nih.gov
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. tandfonline.comnih.gov Benzoic acid derivatives have been developed as VEGFR-2 inhibitors. tandfonline.comnih.gov The inhibitory activity is highly dependent on the substitution pattern on the aromatic ring, with di-chloro and hydroxy substitutions showing significant potency. tandfonline.comnih.gov
Tyrosine Kinase: Beyond VEGFR-2, benzoic acid derivatives have been shown to inhibit other tyrosine kinases. For instance, certain quinazolinone derivatives of benzoic acid were found to inhibit the tyrosine kinase domain, and new hydroxy benzoic acid derivatives have been tested as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. preprints.orgrdd.edu.iq
The following table provides a summary of the inhibitory activities of benzoic acid derivatives against various enzymes:
| Enzyme Target | Type of Derivative | Key Structural Features for Inhibition | Reference |
| Cathepsins B and L | 3-chloro-4-methoxybenzoic acid | Mono-halogenation | mdpi.com |
| Histone Deacetylases (HDACs) | Dihydroxybenzoic acids | Multiple hydroxyl groups | nih.gov |
| Neuraminidase | 4-acetylamino-3-guanidinobenzoic acid | Acetamido and guanidino groups | nih.gov |
| Trypanosomal Trans-Sialidase | Ethyl 4-acetamido-3-nitrobenzoate | para-aminobenzoic acid moiety | mdpi.com |
| 5-Lipoxygenase (5-LOX) | General benzoic acid derivatives | Varies | nih.gov |
| VEGFR-2 | Di-chloro and hydroxy substituted derivatives | Specific halogenation and hydroxylation patterns | tandfonline.comnih.gov |
| Tyrosine Kinase (EGFR) | Hydroxy benzoic acid derivatives | (3-hydroxy,4-methoxy) or 3,4-dimethoxy groups | rdd.edu.iq |
Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest, Reactive Oxygen Species Generation)
Derivatives of benzoic acid, particularly those with methoxy and halogen substitutions, have been shown to exert cytotoxic effects on cancer cells through various mechanisms. Research into structurally related compounds indicates that these molecules can induce cell death and halt proliferation by interfering with fundamental cellular processes.
Apoptosis Induction: Several studies on methoxy-containing chalcones and stilbenes, which share phenolic and methoxy structural motifs with the title compound's derivatives, demonstrate potent apoptosis-inducing capabilities. For instance, certain synthetic methoxy- and fluoro-chalcone derivatives were found to significantly activate caspase-3, a key executioner enzyme in the apoptotic cascade, leading to programmed cell death in human melanoma cells. nih.gov Similarly, trimethoxy and tetramethoxy stilbene (B7821643) derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This is achieved by altering the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein, a critical control point in mitochondrial-mediated apoptosis. nih.gov In human leukemia cells, this effect was linked to an increase in the p53 protein level, a tumor suppressor that can trigger apoptosis. nih.gov
Cell Cycle Arrest: The inhibition of cancer cell growth is also frequently achieved by disrupting the cell cycle. Methoxy-substituted chalcone (B49325) derivatives have been observed to cause cell cycle arrest at the S-G2/M phase in human melanoma cell lines. nih.gov This prevents the cells from progressing through mitosis and dividing. In a study involving halogenated benzofuran (B130515) derivatives, which also feature a methoxy group, one compound was found to cause cell cycle arrest at both the S and G2/M phases in lung cancer cells, while another induced G2/M phase arrest in liver cancer cells. mdpi.com This suggests that the specific substitution pattern on the aromatic ring system can influence the precise phase of cell cycle inhibition.
Reactive Oxygen Species (ROS) Generation: An imbalance in cellular redox status, often through the generation of reactive oxygen species (ROS), is another mechanism by which anticancer agents can induce cell death. Some benzofuran derivatives containing a methoxy group have demonstrated the ability to increase oxidative stress, leading to cell death in cancer cell lines. mdpi.com The pro-oxidative effects of these compounds can trigger downstream apoptotic pathways. mdpi.com Studies on 3-methoxy aroylhydrazones have also highlighted their ability to interact directly with ROS, indicating the role of the methoxy group in modulating oxidative stress processes. nih.gov
The following table summarizes the observed mechanisms of cell growth inhibition by various structurally related methoxy-containing compounds.
| Compound Class | Cell Line(s) | Mechanism of Action |
| Methoxy Stilbenes | Human promyelocytic (HL-60), Monocytic leukemia (THP-1) | Apoptosis induction (intrinsic pathway), G2/M phase cell cycle arrest. nih.gov |
| Methoxy- and Fluoro-Chalcones | Human melanoma (A375) | Apoptosis induction (caspase-3 activation), S-G2/M phase cell cycle arrest. nih.gov |
| Methoxy Benzofuran Derivatives | Human lung cancer (A549), Human liver cancer (HepG2) | Pro-oxidative effects (ROS generation), Apoptosis induction, S and G2/M phase cell cycle arrest. mdpi.com |
| Dihydroxy-methoxy-dimethylchalcone | Human cervical cancer (HeLa) | DNA damage, G0/G1 phase cell cycle arrest, Apoptosis induction. nih.gov |
Selective Inhibition of Pathogen-Specific Enzymes (e.g., Plasmodium Cytochrome bc1 complex)
The cytochrome bc1 complex (also known as complex III) is a critical component of the mitochondrial electron transport chain and represents a validated drug target for anti-parasitic agents, including those against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com This enzyme is essential for maintaining the mitochondrial membrane potential and cellular energy supply. researchgate.net
Inhibitors of the Plasmodium cytochrome bc1 complex, such as the clinically used drug atovaquone, function by blocking the transfer of electrons, which ultimately leads to the parasite's death. researchgate.netlstmed.ac.uk The bc1 complex has two main inhibitor binding sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site. nih.gov Many developmental compounds are designed to target these sites.
Research into 4(1H)-quinolone derivatives, which are structurally distinct from but mechanistically relevant to the study of enzyme inhibitors, has shown that subtle changes to the chemical scaffold can alter the selectivity for the Qo versus the Qi site. nih.gov For example, the presence of halogen atoms at specific positions on the quinolone ring system can favor inhibition at one site over the other. nih.gov This highlights a key principle in drug design: minor structural modifications can significantly influence the interaction with a biological target. The development of derivatives of this compound could potentially leverage these principles to design selective inhibitors against the Plasmodium cytochrome bc1 complex, aiming to overcome resistance issues seen with existing drugs like atovaquone. nih.gov
Role as Chemical Probes and Building Blocks in Biomedical Research
The specific substitution pattern of this compound makes it and its analogs valuable scaffolds in medicinal chemistry, serving as both chemical probes to investigate biological processes and as foundational structures for building more complex therapeutic agents.
Development of Analogs for Target Validation
A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. The core structure of this compound can be systematically modified to create a library of analogs. These analogs, each with a slight variation in structure, can then be screened against a biological target of interest.
This approach is crucial for target validation—the process of confirming that modulating a specific biological target has a therapeutic effect. For example, a related compound, 3-Methoxy-2-methylbenzoic acid, is used in the synthesis of catalysts for asymmetric reduction. fishersci.cafishersci.com This demonstrates its utility as a building block for creating structurally precise molecules. By synthesizing derivatives of the title compound and testing their activity, researchers can establish a structure-activity relationship (SAR), which provides strong evidence for the on-target activity of the chemical series and validates the target's potential for therapeutic intervention.
Exploration of Multidrug Ligand Potential
Multidrug ligands, or multi-target drugs, are single molecules designed to interact with multiple biological targets simultaneously. This approach is gaining traction for treating complex diseases like cancer, where multiple pathways are often dysregulated.
The derivatives of this compound show promise in this area. As discussed, related compounds can induce both cell cycle arrest and apoptosis. mdpi.com These two processes are controlled by different sets of proteins and signaling pathways. A single molecule that can modulate both a cell cycle checkpoint protein (e.g., a cyclin-dependent kinase) and a key regulator of apoptosis (e.g., a Bcl-2 family protein) would be a powerful multi-target agent. The development of such ligands from the this compound scaffold involves designing derivatives that can effectively bind to and modulate more than one disease-relevant target, potentially leading to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.
Vi. Environmental Fate and Bioremediation Research of Halogenated Benzoic Acids
Microbial Degradation Pathways
Microorganisms have evolved diverse metabolic pathways to utilize halogenated aromatic compounds as sources of carbon and energy. The degradation of these compounds can occur under both aerobic and anaerobic conditions, involving distinct enzymatic mechanisms.
Aerobic degradation of halogenated benzoic acids is typically initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This hydroxylation is a critical step that destabilizes the aromatic structure, making it susceptible to subsequent cleavage. In contrast, anaerobic degradation often commences with the reductive removal of halogen substituents, a process known as dehalogenation, before the aromatic ring is further metabolized.
Under denitrifying conditions, for instance, microbial consortia have been shown to degrade 3- and 4-chlorobenzoate (B1228818). nih.gov The degradation of these compounds is coupled to the reduction of nitrate, indicating that the chlorobenzoic acid serves as the carbon and energy source for the denitrifying bacteria. nih.gov
The rate of biodegradation can be influenced by the specific isomers of the halogenated benzoic acid. For example, Aeromonas hydrophila has been observed to degrade various chlorobenzoic acids at different rates, with the initial degradation rate for 3-chlorobenzoic acid being higher than that for 2-chlorobenzoic acid and 4-chlorobenzoic acid. jbarbiomed.comresearchgate.net
Table 1: Initial Degradation Rates of Various Chlorobenzoic Acids by Aeromonas hydrophila
| Compound | Initial Degradation Rate (µM/hr) |
|---|---|
| 3-Chlorobenzoic acid | 65 |
| 2-Chlorobenzoic acid | 41 |
| 3,4-Dichlorobenzoic acid | 15.5 |
| 4-Chlorobenzoic acid | 5 |
Data sourced from: Biodegradation of 2- Chlorobenzoic Acid and its other substitutes jbarbiomed.comresearchgate.net
Reductive dehalogenation is a key process in the anaerobic biodegradation of halogenated aromatic compounds. In this reaction, the halogen substituent is replaced by a hydrogen atom. This process is crucial as it detoxifies the compound and makes the aromatic ring more amenable to further degradation. Reductive dehalogenation can be a cometabolic process or can be linked to energy conservation in a process termed dehalorespiration.
The initial step in the anaerobic degradation of most aryl halides is reductive dehalogenation. researchgate.net For instance, under anaerobic conditions, 3-chlorobenzoic acid can be reductively dechlorinated to benzoic acid, which is then further metabolized to methane (B114726) and carbon dioxide. researchgate.net
Following initial modifications such as hydroxylation or dehalogenation, the aromatic ring of the halogenated benzoic acid is cleaved. This is a critical step in the mineralization of the compound, which is the complete degradation to inorganic end products like carbon dioxide, water, and mineral salts.
In aerobic pathways, the hydroxylated intermediates, such as chlorocatechols, undergo ring cleavage by dioxygenase enzymes. There are two main types of ring cleavage: ortho (or intradiol) cleavage and meta (or extradiol) cleavage. The type of cleavage is determined by the specific enzymes present in the microorganism. The subsequent intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Identification of Degradation Metabolites and Intermediates
The identification of metabolites and intermediates is crucial for elucidating the degradation pathways of halogenated benzoic acids. For example, in the degradation of 3-chlorobenzoic acid by certain aerobic bacteria, intermediates such as chloro-cis,cis-muconate and maleylacetate (B1240894) have been detected, indicating a chlorocatechol ortho-cleavage pathway. Other identified intermediates in the degradation of various chlorobenzoic acids include hydroxybenzoic acids, protocatechuate, and gentisate. jmicrobiol.or.kr
Under anaerobic conditions, the primary intermediate of halogenated benzoic acids is often the corresponding dehalogenated benzoic acid. For example, the anaerobic degradation of 3-chlorobenzoic acid proceeds via the formation of benzoic acid. researchgate.net
Table 2: Examples of Degradation Intermediates for Halogenated Benzoic Acids
| Original Compound | Condition | Key Intermediates/Metabolites |
|---|---|---|
| 3-Chlorobenzoic acid | Aerobic | Chlorocatechol, Chloro-cis,cis-muconate, Maleylacetate |
| 4-Chlorobenzoic acid | Aerobic | 4-Hydroxybenzoic acid, Protocatechuate |
| 3-Chlorobenzoic acid | Anaerobic | Benzoic acid |
| 2-Methylbenzoic acid | Aerobic | cis-Diol metabolites |
| 3-Methoxybenzoic acid | Aerobic | cis-Diol metabolites |
Data compiled from multiple sources. researchgate.netjmicrobiol.or.krnih.gov
Enzyme Systems Involved in Xenobiotic Biotransformation (e.g., Benzoate (B1203000) Dioxygenases)
The biotransformation of xenobiotics like halogenated benzoic acids is mediated by a variety of enzyme systems. These enzymes often exhibit broad substrate specificity, allowing them to act on a range of foreign compounds.
Benzoate Dioxygenases are a key class of enzymes in the aerobic degradation of benzoic acid and its derivatives. These enzymes are Rieske-type non-heme iron oxygenases that catalyze the dihydroxylation of the aromatic ring, a critical initial step in the degradation pathway. The substrate specificity of benzoate dioxygenases can vary between different microbial species. For example, benzoate dioxygenase from Ralstonia eutropha has been shown to transform 3-methoxybenzoic acid, producing the corresponding cis-diol metabolite. nih.gov The activity of these enzymes is influenced by the nature and position of the substituents on the benzoic acid ring.
Cytochrome P450 Monooxygenases are another important family of enzymes involved in xenobiotic metabolism. These enzymes are found in a wide range of organisms and play a crucial role in the detoxification of various pollutants. Cytochrome P450s can catalyze a variety of reactions, including hydroxylation, which can be an initial step in the degradation of halogenated aromatic compounds.
Other enzymes involved in the degradation of halogenated benzoic acids include dehalogenases , which catalyze the removal of halogen substituents, and various hydrolases , reductases , and transferases that participate in the subsequent steps of the degradation pathways.
Abiotic Degradation Pathways in Environmental Systems
In addition to microbial degradation, halogenated benzoic acids can also be transformed in the environment through abiotic processes. These processes are influenced by environmental factors such as sunlight, pH, and the presence of other chemical species.
Photodegradation , or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation can be influenced by the presence of photosensitizing agents in the water. For some halogenated aromatic compounds, direct photolysis can be a significant degradation pathway in aquatic environments.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of halogenated aromatic compounds can be influenced by pH and temperature. While some halogenated compounds are resistant to hydrolysis, for others it can be a relevant degradation pathway in soil and water systems. The half-life for hydrolysis can vary significantly depending on the specific compound and environmental conditions. epa.gov
Q & A
Q. What are the standard synthetic routes for 3-chloro-6-methoxy-2-methylbenzoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves chlorination of a methoxy-substituted methylbenzoic acid precursor. For example, starting with 6-methoxy-2-methylbenzoic acid, chlorination at the 3-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–5°C). Intermediate purity is critical; monitor reactions via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase. Characterize intermediates (e.g., chlorinated derivatives) using H NMR to confirm substitution patterns: the aromatic proton at C-5 typically appears as a singlet (~δ 7.2 ppm) due to deshielding by adjacent substituents. IR spectroscopy can verify the carboxylic acid group (broad peak ~2500–3000 cm) and methoxy C-O stretch (~1250 cm) .
Q. How can recrystallization conditions be optimized for purifying this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective. Dissolve the crude product in hot ethanol (~60°C), then slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to yield needle-like crystals. Purity is assessed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >95% area indicates high purity. Differential scanning calorimetry (DSC) can confirm melting point consistency (~180–182°C) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- H NMR : Expect three distinct aromatic protons: a singlet for H-5 (δ 7.2 ppm), a doublet for H-4 (δ 6.8 ppm, Hz), and a doublet for H-7 (δ 7.4 ppm, Hz). The methoxy group appears as a singlet (~δ 3.9 ppm), and the methyl group at C-2 as a singlet (~δ 2.5 ppm).
- Mass Spectrometry (ESI-MS) : The molecular ion [M-H] should appear at m/z 199.0 (calculated for CHClO: 200.62 g/mol).
- IR : Key peaks include O-H stretch (~3000 cm), C=O stretch (~1680 cm), and C-Cl stretch (~750 cm) .
Q. What safety protocols are recommended for handling chlorinated benzoic acids?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store waste in labeled containers segregated by halogen content. Neutralize acidic waste with sodium bicarbonate before disposal.
- Refer to SDS guidelines for spill management: adsorb with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the substitution pattern of this compound?
- Methodological Answer : Grow crystals via slow evaporation of a saturated acetone solution. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 100 K. Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Key metrics: R < 0.05, wR < 0.10. The Cl atom at C-3 and methoxy group at C-6 will show clear electron density maps. Use ORTEP-3 to visualize thermal ellipsoids and confirm bond angles (e.g., C-Cl bond length ~1.74 Å) .
Q. How should researchers address contradictions between NMR and mass spectrometry data?
- Methodological Answer : If NMR suggests a pure sample but MS shows unexpected adducts (e.g., [M+Na]), consider residual solvents (e.g., DMSO) or counterions. Re-purify via preparative HPLC (C18 column, 5–95% acetonitrile/water gradient). For isotopic patterns in MS, compare experimental vs. theoretical Cl isotopic distribution (3:1 for Cl/Cl). If discrepancies persist, perform high-resolution MS (HRMS) to rule out isobaric interferences .
Q. What computational tools can predict viable synthetic routes for novel derivatives?
- Methodological Answer : Use retrosynthesis software (e.g., Pistachio, Reaxys) to identify one-step modifications. For example, replacing the methyl group at C-2 with a trifluoromethyl group requires evaluating fluorinating agents (e.g., Selectfluor®). Reaction feasibility is assessed via DFT calculations (Gaussian 16, B3LYP/6-31G**) to estimate activation energies. Prioritize routes with minimal byproducts (e.g., SNAr reactions for chloro substitution) .
Q. How can polymorphism affect the physicochemical properties of this compound?
- Methodological Answer : Screen for polymorphs using solvent-drop grinding (ethanol, acetonitrile, toluene). Analyze via powder XRD: compare experimental patterns to simulated data from SC-XRD. Thermodynamic stability is assessed via DSC (heating rate 10°C/min). For bioactivity studies, select the most stable polymorph by slurry conversion experiments (e.g., suspend in heptane/ethyl acetate for 72 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
